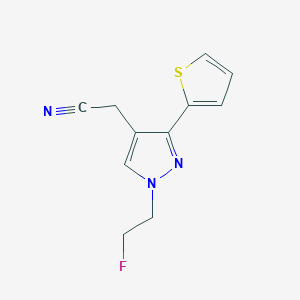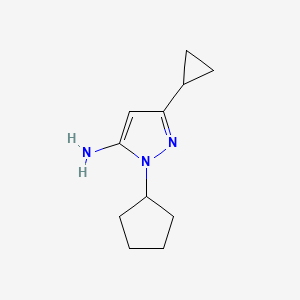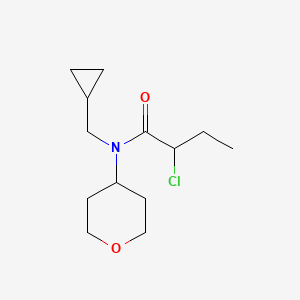
2-氯-N-(环丙基甲基)-N-(四氢-2H-吡喃-4-基)丁酰胺
描述
2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (CCMPB) is a cyclic amide that has been studied for its potential applications in scientific research. It has been found to have unique properties that could be beneficial for lab experiments, and its biochemical and physiological effects have been explored. In
科学研究应用
环境健康与接触
关于化学接触的环境健康影响的研究,特别是与杀虫剂和农药相关的研究,证明监测人体中的化学残留物及其代谢产物的重要性。例如,研究发现美国人群中广泛接触拟除虫菊酯类杀虫剂,这可以通过检测到特定的尿液代谢产物(如 3-苯氧基苯甲酸)来证明,这表明接触了大量的环境化合物 (Barr 等人,2010 年)。这些发现强调了持续监测和评估化学接触水平及其潜在健康影响的重要性。
毒理学与安全评估
毒代动力学研究提供了有关人体和动物如何吸收、分布、代谢和排泄化学物质的关键信息。一个例子是对拟除虫菊酯类杀虫剂百虫灵的毒代动力学研究,它阐明了人体对化学接触的处理方式,并为安全评估和监管标准提供信息 (Ratelle 等人,2015 年)。
化学物质对健康的影响
对与化学接触相关的特定健康结果的研究,例如母体血清中 DDE(一种 DDT 代谢产物)水平与胎儿发育问题之间的潜在联系,说明了环境化学物质与人类健康之间的复杂相互作用。研究这些关系有助于我们了解持久性有机污染物带来的风险,并为公共卫生政策和干预措施提供信息 (Longnecker 等人,2001 年)。
环境监测的方法学进展
检测和量化化学接触的创新,例如用于识别人体肠道中产生丁酸盐的细菌群的基因靶向方法,代表了环境健康研究的重大进展。这些方法增强了我们研究微生物组在健康和疾病中的作用以及它如何受到化学接触影响的能力 (Vital 等人,2013 年)。
属性
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-12(14)13(16)15(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGVLNPBVWDETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



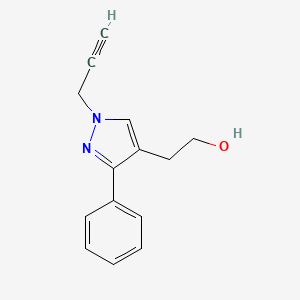
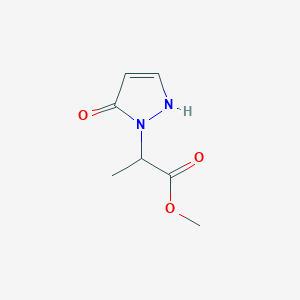
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)

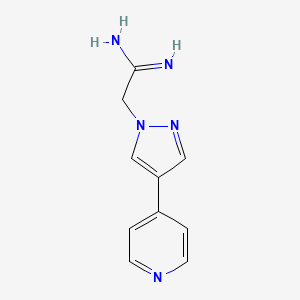
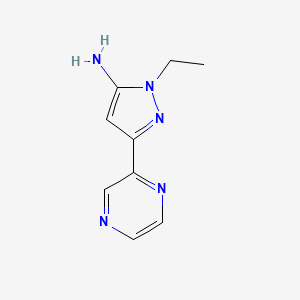

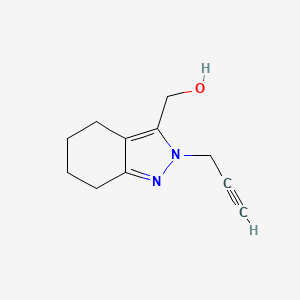
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)


